4-Formyl-2-methoxyphenyl benzoate
Overview
Description
“4-Formyl-2-methoxyphenyl benzoate” is a chemical compound with the molecular formula C15H12O4 . It has a molecular weight of 256.26 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The SMILES string representation of “this compound” is COc1cc(C=O)ccc1OC(=O)c2ccccc2 . The InChI code for this compound is 1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (256.26), molecular formula (C15H12O4), and its structure represented by the SMILES string (COc1cc(C=O)ccc1OC(=O)c2ccccc2) and InChI code (1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3) .Scientific Research Applications
Synthesis and Intermediate Applications
- 4-Formyl-2-methoxyphenyl benzoate is used as an intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).
Physical and Chemical Properties
- The physico-chemical properties, such as lipophilicity, surface activity, and adsorbability, of compounds derived from this compound are significant in understanding the structure and biological activity relationship (M. Stankovicová et al., 2014).
- Electrochemical oxidation studies of related aromatic ethers have been conducted to understand intramolecular coupling mechanisms (M. Sainsbury & J. Wyatt, 1977).
Applications in Polymer Science
- This compound is employed in the synthesis of monomers for liquid crystalline polymers, which are used in creating ordered and crosslinked films with potential applications in advanced materials (H. Andersson et al., 1995).
Pharmaceutical and Biological Applications
- It serves as a precursor in the synthesis of thiazole and thiazolidinone derivatives, which exhibit antibacterial activity (E. Abdel‐Galil et al., 2018).
Mesomorphic Properties
- Studies on Schiff base/ester derivatives of this compound reveal insights into phase transitions and mesomorphic properties, essential for liquid crystal technology (Fowzia S. Alamro et al., 2021).
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUOGAGPASFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402010 | |
Record name | 4-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790-16-9 | |
Record name | 4-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Formyl-2-methoxyphenyl benzoate interact with its target, COX-1, and what are the downstream effects of this interaction?
A1: The research paper focuses on the potential of this compound as a COX-1 inhibitor. Molecular docking analysis, an in silico technique, was employed to predict the binding affinity of the compound to the COX-1 receptor []. While the exact mechanism of interaction isn't elaborated upon in the study, the results suggest that this compound exhibits a strong binding affinity to COX-1, exceeding that of other vanillin analogs tested. Inhibiting COX-1 can prevent the production of thromboxane A2, a key mediator of platelet aggregation []. This inhibition could potentially prevent thrombosis, the formation of blood clots, and thus reduce the risk of coronary heart disease.
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